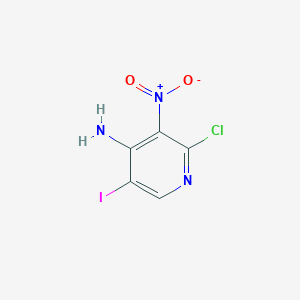
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bromobenzyl moiety, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Bromobenzyl Addition: The bromobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the protected amino acid with 4-bromobenzyl bromide in the presence of a base like potassium carbonate.
Final Product Formation: The final compound is obtained after purification, typically using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc protecting group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the bromobenzyl group.
Reduction: Reduced forms of the Fmoc group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
科学研究应用
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides for various industrial applications.
作用机制
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The bromobenzyl group can be used to introduce specific functional groups into the peptide chain, allowing for the creation of complex and functional peptides.
相似化合物的比较
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of bromine.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-nitrobenzyl)propanoic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid provides unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromobenzyl group can participate in specific interactions that are not possible with other substituents, adding to its versatility in peptide synthesis and other applications.
属性
分子式 |
C25H22BrNO4 |
|---|---|
分子量 |
480.3 g/mol |
IUPAC 名称 |
(2S)-2-[(4-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI 键 |
PUJWVDREFCBUIF-KRWDZBQOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)Br)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


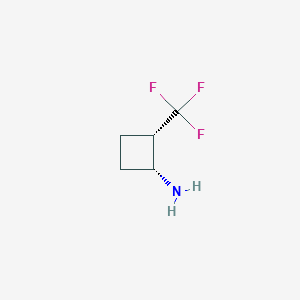

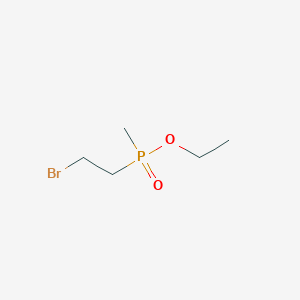
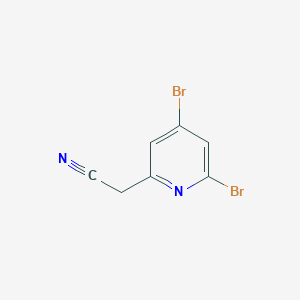
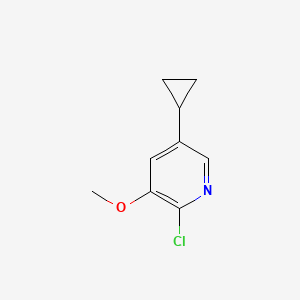
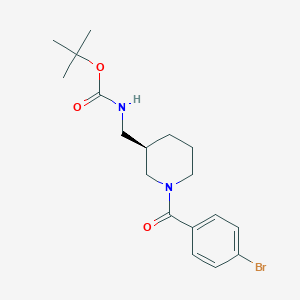
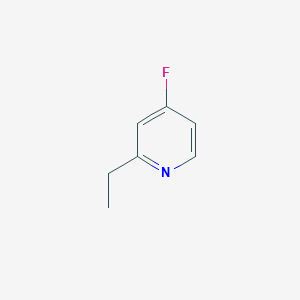
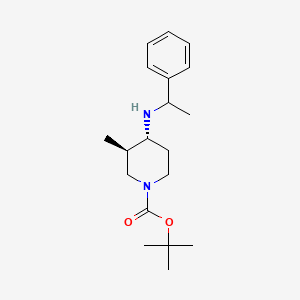
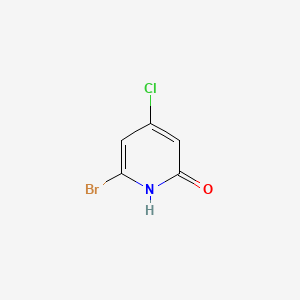

![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)

